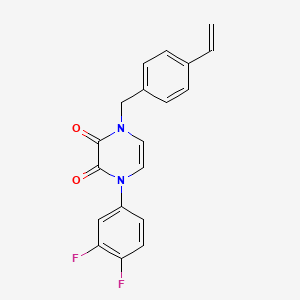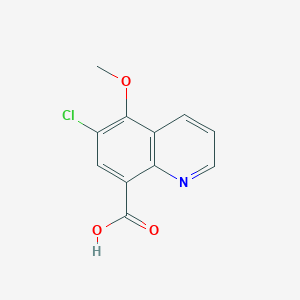
N-(4,4-difluorocyclohexyl)-2-(naphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,4-difluorocyclohexyl)-2-(naphthalen-1-yl)acetamide, commonly known as DFN-15, is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields. DFN-15 is a small molecule that belongs to the class of amides and has a molecular weight of 337.41 g/mol.
作用機序
The mechanism of action of DFN-15 involves the inhibition of COX-2 activity, which leads to a reduction in the production of prostaglandins, which are involved in inflammation and pain. DFN-15 has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the programmed cell death pathway.
Biochemical and Physiological Effects:
DFN-15 has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. DFN-15 has also been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth. Additionally, DFN-15 has been shown to have a low toxicity profile, making it a potential candidate for drug development.
実験室実験の利点と制限
DFN-15 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a potential candidate for drug delivery. DFN-15 has also been shown to have a low toxicity profile, making it safe for use in animal studies. However, DFN-15 has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to administer in certain studies. Additionally, DFN-15 has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
DFN-15 has several potential future directions. It can be further studied for its potential use as an anti-inflammatory agent, analgesic, and anti-cancer drug. DFN-15 can also be modified to improve its solubility and half-life, making it more effective in lab experiments. Additionally, DFN-15 can be studied for its potential use in drug delivery systems, such as nanoparticles, to improve its bioavailability and efficacy. Further research is needed to fully understand the potential of DFN-15 in various scientific research applications.
Conclusion:
In conclusion, DFN-15 is a novel compound that has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, analgesic, and anti-cancer drug. DFN-15 has a unique mechanism of action that involves the inhibition of COX-2 activity and induction of apoptosis in cancer cells. It has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential of DFN-15 in various scientific research applications.
合成法
DFN-15 can be synthesized using a multi-step process that involves the reaction of 4,4-difluorocyclohexanone with 1-naphthylamine in the presence of acetic acid and acetic anhydride. The resulting intermediate is then subjected to N-acylation using acetic anhydride and acetic acid to obtain the final product, DFN-15. This synthesis method has been optimized to obtain high yields and purity of DFN-15.
科学的研究の応用
DFN-15 has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, analgesic, and anti-cancer drug. DFN-15 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of pro-inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. DFN-15 has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO/c19-18(20)10-8-15(9-11-18)21-17(22)12-14-6-3-5-13-4-1-2-7-16(13)14/h1-7,15H,8-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPBZOZPVYHSQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CC=CC3=CC=CC=C32)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2936740.png)


![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2936747.png)

![(E)-N-[1-(2,4-Difluorophenyl)but-3-yn-2-yl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2936750.png)
![2-{(E)-[(3-bromophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2936751.png)
![dimethyl 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}terephthalate](/img/structure/B2936752.png)
![2,4-dichloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2936755.png)



![N-[2-(2-Chlorophenyl)-2-methoxyethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2936759.png)
